molecular formula C27H29N3O2 B10835470 [4-[1-hydroxy-2-(7-methyl-6-phenyl-5H-pyrrolo[1,2-c]imidazol-5-yl)ethyl]piperidin-1-yl]-phenylmethanone

[4-[1-hydroxy-2-(7-methyl-6-phenyl-5H-pyrrolo[1,2-c]imidazol-5-yl)ethyl]piperidin-1-yl]-phenylmethanone

Cat. No.: B10835470
M. Wt: 427.5 g/mol
InChI Key: AJSXKLLHMGVTFL-UHFFFAOYSA-N
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Description

PMID29473428-Compound-50 is a small molecular drug that has been studied for its potential therapeutic applications. It is known to target the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in the immune system by regulating tryptophan metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID29473428-Compound-50 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of PMID29473428-Compound-50 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

PMID29473428-Compound-50 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .

Scientific Research Applications

PMID29473428-Compound-50 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in modulating immune responses by inhibiting IDO1.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

The mechanism of action of PMID29473428-Compound-50 involves the inhibition of the enzyme IDO1. By binding to the active site of IDO1, the compound prevents the enzyme from catalyzing the conversion of tryptophan to kynurenine. This inhibition leads to a decrease in tryptophan catabolites, which in turn affects the immune response by modulating T-cell activity and promoting immune tolerance .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PMID29473428-Compound-50 include other IDO1 inhibitors such as:

Uniqueness

PMID29473428-Compound-50 is unique in its specific binding affinity and selectivity for IDO1. Compared to other IDO1 inhibitors, it may offer distinct advantages in terms of potency, efficacy, and safety profile .

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

[4-[1-hydroxy-2-(7-methyl-6-phenyl-5H-pyrrolo[1,2-c]imidazol-5-yl)ethyl]piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C27H29N3O2/c1-19-24-17-28-18-30(24)23(26(19)21-8-4-2-5-9-21)16-25(31)20-12-14-29(15-13-20)27(32)22-10-6-3-7-11-22/h2-11,17-18,20,23,25,31H,12-16H2,1H3

InChI Key

AJSXKLLHMGVTFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C1=CN=C2)CC(C3CCN(CC3)C(=O)C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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